2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a furo[2,3-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under coupling conditions.
Introduction of the Furo[2,3-c]pyridine Moiety: The furo[2,3-c]pyridine moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Final Coupling: The final step involves coupling the benzamide core with the furo[2,3-c]pyridine moiety using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The furo[2,3-c]pyridine moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or DMSO and a base such as NaH or K2CO3.
Oxidation: Oxidizing agents such as PCC, DMP, or KMnO4 can be used under mild to moderate conditions.
Reduction: Reducing agents like NaBH4, LiAlH4, or catalytic hydrogenation can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzamide: A simpler analog lacking the furo[2,3-c]pyridine moiety.
2-chloro-6-fluoro-N-(2-pyridyl)benzamide: Similar structure but with a pyridine ring instead of the furo[2,3-c]pyridine moiety.
2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)aniline: Similar structure but with an aniline group instead of the benzamide core.
Uniqueness
The uniqueness of 2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide lies in its combination of the benzamide core with the furo[2,3-c]pyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3/c17-11-2-1-3-12(18)13(11)15(21)19-6-8-20-7-4-10-5-9-23-14(10)16(20)22/h1-5,7,9H,6,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVVJIYUTCVLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CC3=C(C2=O)OC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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